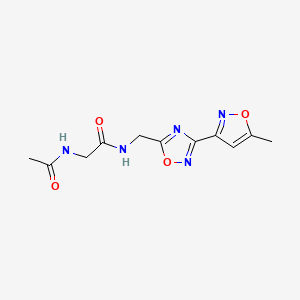

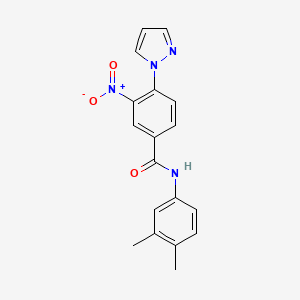

![molecular formula C10H19NO3 B2701336 tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate CAS No. 1251047-31-0](/img/structure/B2701336.png)

tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate” is a chemical compound that can be used as a pharmaceutical intermediate . It is an intermediate of Carfilzomib (C183460), which is a second-generation proteasome inhibitor used as a treatment in relapsed and refractory multiple myeloma .

Molecular Structure Analysis

The molecular formula of this compound is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.27 . It is a liquid at room temperature .Applications De Recherche Scientifique

Catalysis and Synthesis

One significant application of tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate is in catalysis, particularly in the synthesis of bioactive molecules. For example, bioinspired manganese complexes have been utilized in the catalytic epoxidation reaction for synthesizing an epoxyketone, which is a crucial intermediate in the production of carfilzomib, a proteasome inhibitor used in cancer therapy (Qiu, Xia, & Sun, 2019).

Synthetic Intermediate

The compound also serves as an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the development of nucleoside analogs with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).

Chemical Transformations

Moreover, this compound is involved in chemoselective transformations. For instance, the conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate showcases its utility in modifying amino protecting groups under mild reaction conditions, offering versatility in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Structural Analysis and Hydrogen Bonding

The study of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, through single crystal X-ray diffraction, illuminates the role of hydrogen bonding in assembling molecules into three-dimensional architectures. This highlights the compound's relevance in understanding molecular structures and interactions (Das et al., 2016).

Radical Oxidation Processes

Additionally, tert-butylperoxyiodane's ability to undergo oxidation with amides (or carbamates) to yield imides or tert-butylperoxyamide acetals, depending on reaction conditions, points to its involvement in radical oxidation processes. This showcases its potential in synthetic organic chemistry, particularly in the generation of carbon-centered radicals (Ochiai, Kajishima, & Sueda, 1999).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H373 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLRAUVSOUNKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

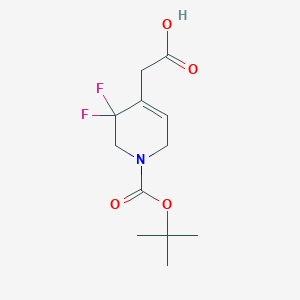

![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

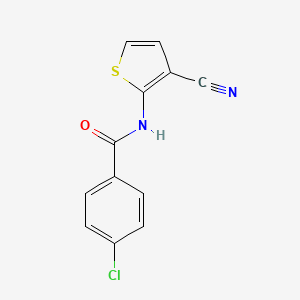

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

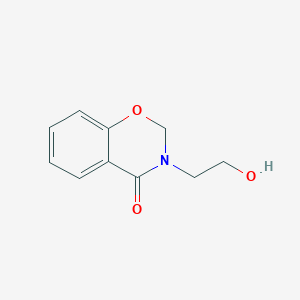

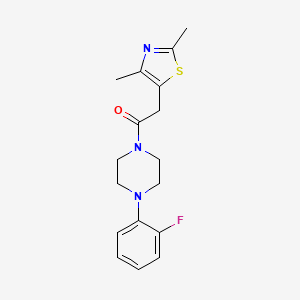

![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)

![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)

![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)